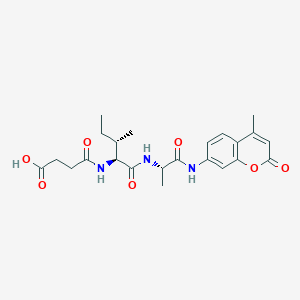

4-((2S,3S)-3-methyl-1-((S)-1-(4-methyl-2-oxo-2H-chromen-7-ylamino)-1-oxopropan-2-ylamino)-1-oxopentan-2-ylamino)-4-oxobutanoic acid

説明

N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is a chemical compound with the empirical formula C23H29N3O7 and a molecular weight of 459.49 g/mol . It is primarily used as a protease substrate in biochemical research . This compound is known for its role in studying enzyme kinetics and protease activity.

特性

分子式 |

C23H29N3O7 |

|---|---|

分子量 |

459.5 g/mol |

IUPAC名 |

4-[[(2S,3S)-3-methyl-1-[[(2S)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-1-oxopentan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C23H29N3O7/c1-5-12(2)21(26-18(27)8-9-19(28)29)23(32)24-14(4)22(31)25-15-6-7-16-13(3)10-20(30)33-17(16)11-15/h6-7,10-12,14,21H,5,8-9H2,1-4H3,(H,24,32)(H,25,31)(H,26,27)(H,28,29)/t12-,14-,21-/m0/s1 |

InChIキー |

JHJBNOSZSJDELK-VUCVNMQBSA-N |

異性体SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |

正規SMILES |

CCC(C)C(C(=O)NC(C)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)CCC(=O)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves the coupling of N-Succinyl-Ile-Ala with 7-amido-4-methylcoumarin. The reaction typically requires the use of coupling agents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond . The reaction is carried out under mild conditions, usually at room temperature, to prevent the degradation of the sensitive coumarin moiety.

Industrial Production Methods

While specific industrial production methods for N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin are not widely documented, the general approach involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification .

化学反応の分析

Types of Reactions

N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin primarily undergoes hydrolysis reactions when exposed to proteases . The hydrolysis of the amide bond releases 7-amido-4-methylcoumarin, which can be detected fluorometrically.

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of specific proteases, such as trypsin or chymotrypsin, under physiological conditions (pH 7.4, 37°C) . The reaction is monitored by measuring the increase in fluorescence intensity of the released 7-amido-4-methylcoumarin.

Major Products

The major product formed from the hydrolysis of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is 7-amido-4-methylcoumarin . This product is highly fluorescent and serves as a marker for protease activity.

科学的研究の応用

N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is widely used in scientific research for various applications:

Biochemistry: It is used as a substrate to study the activity of proteases and to determine enzyme kinetics.

Molecular Biology: The compound is employed in assays to measure protease activity in cell lysates and tissue extracts.

Medicine: It is used in diagnostic assays to detect protease activity in clinical samples.

作用機序

The mechanism of action of N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin involves its hydrolysis by proteases. The protease cleaves the amide bond between the N-Succinyl-Ile-Ala moiety and the 7-amido-4-methylcoumarin, releasing the fluorescent 7-amido-4-methylcoumarin . This fluorescence can be quantitatively measured to determine the protease activity.

類似化合物との比較

N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin can be compared with other similar compounds used as protease substrates:

N-Succinyl-Ala-Ala-Phe-7-Amido-4-Methylcoumarin: This compound is used to study different proteases and has a similar mechanism of action.

N-Succinyl-Ala-Phe-Lys 7-Amido-4-Methylcoumarin: Another protease substrate with a different peptide sequence, used for specific protease assays.

N-Methoxysuccinyl-Ala-Ala-Pro-Val p-nitroanilide: This compound is used as a substrate for elastase and has a different detection method based on absorbance.

N-Succinyl-Ile-Ala 7-Amido-4-Methylcoumarin is unique due to its specific peptide sequence and its use in fluorescence-based assays, making it a valuable tool in protease research.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。